molecular formula C12H17NO2 B8504414 1-(3-Hydroxy-6-neopentylpyridin-2-yl)ethanone

1-(3-Hydroxy-6-neopentylpyridin-2-yl)ethanone

Cat. No. B8504414
M. Wt: 207.27 g/mol
InChI Key: GMEJOPONVSGZGS-UHFFFAOYSA-N
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Patent
US08633315B2

Procedure details

A solution of 1-(3-(methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone (3.75 g, 15 mmol) in (2:1:1) 5 M HCl: i-PrOH:THF (100 mL) was stirred 16 h at rt. The mixture was concentrated to remove the THF and i-PrOH. The resulting solution consisting of the product in aqueous HCl was quenched by slow addition to a solution of saturated aqueous NaHCO3 (500 mL) containing excess solid NaHCO3 (28 g). The aqueous layer was extracted with CH2Cl2 (3×100 mL), the organic layers combined and washed with saturated aqueous NaCl (100 mL), dried (MgSO4), and concentrated to give the crude product as a brown oil. The product was purified by ISCO (0-10% EtOAc/Hexanes) to give 1-(3-hydroxy-6-neopentylpyridin-2-yl)ethanone (1.98 g, 64% yield) as a clear, colorless oil.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[C:6]([C:16](=[O:18])[CH3:17])=[N:7][C:8]([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:9][CH:10]=1.CC(O)C.C1COCC1>Cl>[OH:4][C:5]1[C:6]([C:16](=[O:18])[CH3:17])=[N:7][C:8]([CH2:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
3.75 g
Type
reactant
Smiles
COCOC=1C(=NC(=CC1)CC(C)(C)C)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the THF and i-PrOH
CUSTOM
Type
CUSTOM
Details
was quenched by slow addition to a solution of saturated aqueous NaHCO3 (500 mL)
ADDITION
Type
ADDITION
Details
containing excess solid NaHCO3 (28 g)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×100 mL)
WASH
Type
WASH
Details
washed with saturated aqueous NaCl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a brown oil
CUSTOM
Type
CUSTOM
Details
The product was purified by ISCO (0-10% EtOAc/Hexanes)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NC(=CC1)CC(C)(C)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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